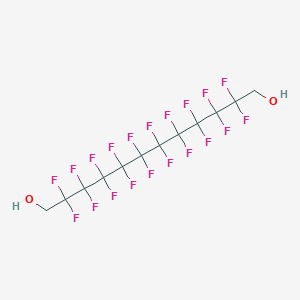

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol

Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol (hereafter referred to as the target compound) is a perfluorinated diol with a 12-carbon backbone substituted by 20 fluorine atoms at positions 2–11 on both chains, terminating in hydroxyl groups at the 1 and 12 positions. This structure confers exceptional chemical inertness, hydrophobicity, and thermal stability, making it suitable for specialized applications such as fluoropolymer synthesis . Its synthesis involves fluorination of dodecane-1,12-diol precursors, followed by purification to achieve high yields. The compound’s high fluorine content and diol functionality enable its use in creating cross-linked polyurethanes with unique phase-separation properties, as demonstrated in optical film applications .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F20O2/c13-3(14,1-33)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2-34/h33-34H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZIVRAOJBYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379812 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183162-43-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183162-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination of Dodecane-1,12-Diol

Direct fluorination of the parent hydrocarbon diol (dodecane-1,12-diol) using elemental fluorine (F₂) or fluorinating agents like diethylaminosulfur trifluoride (DAST) is theoretically feasible but rarely practical. Fluorine gas, while effective for perfluorination, poses significant safety risks, including explosivity and corrosivity. Additionally, uncontrolled fluorination often leads to over-fluorination, cleavage of carbon-carbon bonds, or oxidation of hydroxyl groups. Patent EP3732221B1 implies the use of pre-fluorinated building blocks rather than direct fluorination, suggesting this method is less favored for large-scale production.

Stepwise Hydrofluoroalkylation

A more controlled approach involves assembling the fluorinated chain through iterative coupling of shorter perfluoroalkyl segments. For example, hexafluoropropylene oxide (HFPO) telomers can serve as intermediates, with terminal functional groups (e.g., iodides or esters) enabling elongation via Grignard or Ullmann-type couplings. Subsequent hydrolysis or reduction yields the diol. This method allows precise control over fluorine placement but requires multi-step purification and high-cost catalysts.

Reduction of Fluorinated Esters and Acids

Hydrogenation of Fluorinated Lactones

Patent US20150025279A1 outlines a hydrogenation-based route for non-fluorinated dodecane-1,12-diol, involving cyclododecanone oxidation to lauryl lactone followed by high-pressure hydrogenation. Adapting this method for the fluorinated analogue would require synthesizing a perfluorinated lactone precursor. For instance, 12-hydroxydodecanoic acid could be fluorinated at the β-position using electrochemical fluorination (ECF) before cyclization. Subsequent hydrogenation with a Ru/Re/Sn catalyst (as described in) would yield the target diol. Challenges include maintaining fluorination integrity during lactone formation and minimizing defluorination under reductive conditions.

Ester Reduction Pathways

Fluorinated diesters, such as dimethyl 1,12-dodecanedioate, can be reduced to diols using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Introducing fluorine atoms into the diester precursor necessitates fluorination at the esterification stage. For example, fluorinated maleic anhydride derivatives (e.g., perfluorosuccinic anhydride) could act as fluorinating agents during ester synthesis. However, steric hindrance from fluorine atoms may impede reduction efficiency, necessitating optimized catalysts or elevated temperatures.

Telomerization of Fluorinated Monomers

Tetrafluoroethylene-Based Telomerization

Telomerization of tetrafluoroethylene (TFE) with iodine-containing initiators produces perfluoroalkyl iodides (Rf-I), which can be functionalized into diols. For example, Rf-I chains are subjected to hydroxylation via ozonolysis followed by borane reduction. While this method efficiently generates perfluorinated backbones, achieving the precise 12-carbon chain length with terminal hydroxyls requires stringent control over telomerization conditions.

Radical-Mediated Fluorinated Chain Growth

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), enable the synthesis of fluorinated polymers with defined end groups. Using a difunctional initiator (e.g., 1,12-diiodododecane), CRP can grow fluorinated acrylate or methacrylate chains, which are subsequently hydrolyzed to diols. This approach offers tunable chain lengths but faces challenges in eliminating residual iodine and achieving full fluorination.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure or recrystallization from fluorophobic solvents (e.g., perfluorohexane). Analytical characterization relies on:

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing highly fluorinated polymers and materials with unique surface properties.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Medicine: Explored for use in imaging agents and contrast media in medical diagnostics.

Industry: Utilized in the production of non-stick coatings, lubricants, and surfactants due to its hydrophobic nature.

Mechanism of Action

The compound exerts its effects primarily through its fluorinated structure, which imparts high stability and resistance to degradation. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. In biological systems, its hydrophobicity allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Fluorinated Diols and Related Compounds

Key Observations:

- Functional Groups: The target compound’s diol groups distinguish it from mono-alcohols (e.g., heptadecafluorodecan-1-ol ) and diacids (e.g., eicosafluorododecanedioic acid ). Diols enable cross-linking in polymers, whereas diacids are used in condensation reactions.

- Fluorination: The target compound’s 20 fluorine atoms surpass partially fluorinated analogs (e.g., heptadecafluorodecan-1-ol with 17 fluorines ), enhancing hydrophobicity and chemical resistance. Non-fluorinated diols (e.g., 1,12-dodecanediol ) exhibit higher flexibility and hydrogen-bonding capacity.

- Ether vs. Fluorinated Chains: 2,5,8,11-Tetraoxadodecane-1,12-diol contains ether linkages, increasing hydrophilicity and biodegradability compared to the fully fluorinated target compound.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

- Thermal Stability: The target compound’s high melting point (>200°C) reflects strong C-F bonds and rigidity, contrasting with non-fluorinated diols (e.g., 80–82°C for 1,12-dodecanediol ).

- Solubility: Fluorination drastically reduces water solubility, necessitating fluorinated solvents for processing . Non-fluorinated diols dissolve in alcohols or ethers.

- Reactivity: The inertness of C-F bonds limits the target compound’s reactivity compared to diacids (e.g., eicosafluorododecanedioic acid ), which participate in esterification or amidation.

Biological Activity

Chemical Identity and Properties

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol is a fluorinated compound with the molecular formula C₁₂H₆F₂₀O₂ and a molecular weight of 562.15 g/mol. It is also known as 1H-1H-12H-12H-eicosafluoro-1-12-dodecanediol and has a melting point range of 156-160 °C and a boiling point of approximately 170 °C at reduced pressure (5 mmHg) .

The biological activity of fluorinated compounds like 2,2,3,...11-Icosafluorododecane-1,12-diol is often linked to their unique chemical properties. The presence of fluorine atoms can enhance lipophilicity and alter the interaction with biological membranes. This can affect cellular permeability and influence biological pathways.

Toxicological Studies

Research on the toxicological effects of perfluorinated compounds has shown that they can exhibit various degrees of toxicity depending on their structure and exposure levels. Studies have indicated that such compounds may disrupt endocrine functions and have potential immunotoxic effects.

| Study | Findings |

|---|---|

| Toxicity Assessment in Rodents | Showed liver toxicity at high doses; alterations in lipid metabolism were observed. |

| Endocrine Disruption Studies | Indicated potential interference with thyroid hormone levels. |

| Immunotoxicity Research | Suggested that exposure could lead to immune system alterations in animal models. |

Case Studies

Several case studies have highlighted the biological implications of exposure to fluorinated compounds:

- Case Study on Liver Toxicity : A study conducted on rats exposed to high doses of similar fluorinated alcohols showed significant liver damage and altered lipid profiles.

- Thyroid Function Alteration : In a cohort study involving occupational exposure to perfluorinated compounds (including similar diols), participants exhibited altered thyroid hormone levels compared to controls.

- Immunological Impact : Research indicated that exposure to fluorinated compounds may lead to changes in immune response markers in animal models.

Environmental Impact

The persistence of fluorinated compounds in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Studies have detected these compounds in various environmental matrices including water sources and wildlife.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves sequential fluorination of dodecane-1,12-diol using fluorinating agents like SF₄ or HF under controlled conditions. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for volatile impurities, and elemental analysis for fluorine content. Cross-referencing with perfluorinated compound libraries (e.g., Pharos Project PFAS database) ensures consistency .

Q. How can researchers design experiments to assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use OECD 301/302 biodegradation guidelines with spiked water samples. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare half-lives under varying pH, UV exposure, and microbial activity. Contradictions in data (e.g., faster degradation in lab vs. field) may arise from unaccounted variables like biofilm interactions, necessitating mesocosm studies .

Advanced Research Questions

Q. What advanced computational models predict the compound’s interaction with biological membranes, and how can discrepancies between simulation and experimental data be resolved?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can model lipid bilayer interactions. Experimental validation via surface plasmon resonance (SPR) or fluorescence anisotropy measures binding affinity. Discrepancies may stem from oversimplified solvent models in simulations; iterative refinement using COMSOL Multiphysics or hybrid quantum mechanics/molecular mechanics (QM/MM) improves accuracy .

Q. How do fluorination patterns influence the compound’s thermal stability, and what experimental frameworks reconcile conflicting thermal degradation data?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres quantify stability. Contradictions in degradation pathways (e.g., chain scission vs. cyclization) require isotopic labeling (¹⁸O/²H) and Fourier-transform infrared (FTIR) spectroscopy to track bond cleavage. Theoretical frameworks like transition state theory (TST) help interpret kinetic inconsistencies .

Q. What methodologies address the compound’s role in per- and polyfluoroalkyl substance (PFAS) bioaccumulation, particularly when conflicting trophic magnification factors are reported?

- Methodological Answer : Isotope dilution mass spectrometry (IDMS) quantifies bioaccumulation in model organisms (e.g., zebrafish). Trophic magnification factors (TMFs) are calculated using stable isotope analysis (δ¹⁵N). Contradictions arise from lipid-normalization assumptions; lipidomics profiling and probabilistic meta-analysis (e.g., Bayesian hierarchical models) reconcile data variability .

Q. How can researchers design studies to probe the compound’s catalytic behavior in fluoropolymer synthesis, particularly when mechanistic hypotheses conflict?

- Methodological Answer : In situ Raman spectroscopy monitors polymerization kinetics, while X-ray photoelectron spectroscopy (XPS) identifies active fluorine species. Conflicting mechanistic models (e.g., radical vs. ionic pathways) are tested via radical traps (e.g., TEMPO) and ionic scavengers. Multivariate analysis of reaction parameters (pressure, temperature) resolves ambiguities .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address inconsistencies in the compound’s solubility data across different solvent systems?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) and conductor-like screening models (COSMO-RS) to predict solubility. Experimental validation via cloud-point titration identifies outliers. Contradictions may arise from solvent purity or fluorophilic interactions; systematic error analysis using Design of Experiments (DoE) optimizes reproducibility .

Q. What theoretical frameworks guide the interpretation of conflicting cytotoxicity data in mammalian cell lines?

- Methodological Answer : Use the adverse outcome pathway (AOP) framework to link molecular initiating events (e.g., membrane disruption) to apical outcomes. High-content screening (HCS) with multi-parametric assays (e.g., mitochondrial membrane potential, ROS generation) identifies confounding factors. Bayesian network modeling quantifies uncertainty in dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.